![molecular formula C20H18NOP B14274592 N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide CAS No. 154675-28-2](/img/structure/B14274592.png)
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is an organic compound with a complex structure that includes a phosphinic amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 4-methylbenzaldehyde with diphenylphosphinic amide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput. The use of automated systems and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinic acids, while reduction could produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-Methylphenyl)methylidene]-4-nitrobenzohydrazide: Similar in structure but contains a nitro group, which alters its reactivity and applications.
N-(Diphenylphosphinyl-α-(p-tosyl)benzyl amine:
Uniqueness
N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide is unique due to its combination of a phosphinic amide group and a 4-methylphenyl group. This unique structure provides it with distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
154675-28-2 |
|---|---|
Fórmula molecular |
C20H18NOP |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
N-diphenylphosphoryl-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C20H18NOP/c1-17-12-14-18(15-13-17)16-21-23(22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3 |
Clave InChI |
TWDWLWZNOGJZTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[3-(Trimethoxysilyl)propyl]benzene-1,4-diamine](/img/structure/B14274510.png)
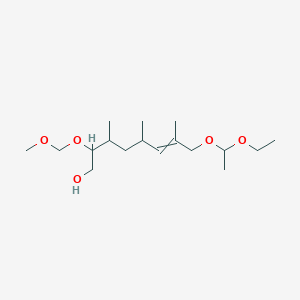
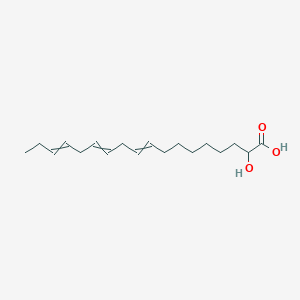
![3-Fluoro-4-propylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14274524.png)

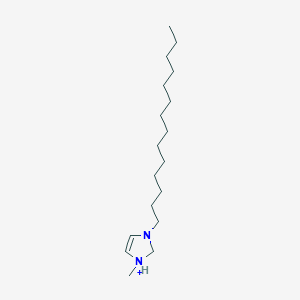
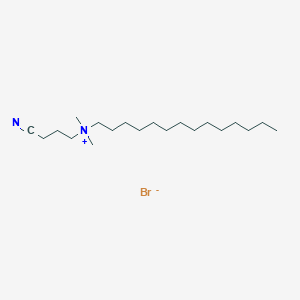
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-L-2-aminobutanoyl-, ethyl ester (9CI)](/img/structure/B14274544.png)
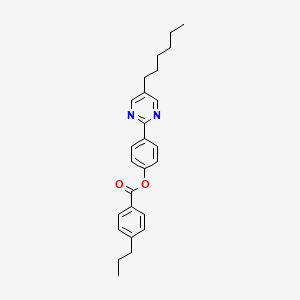
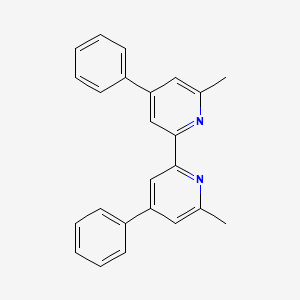
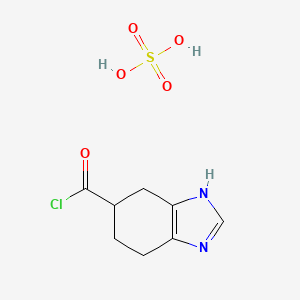
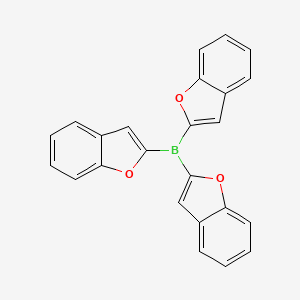

![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
